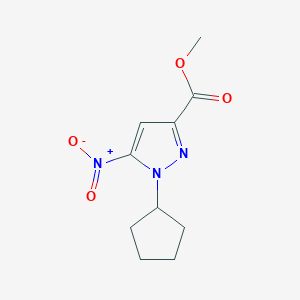![molecular formula C32H38N8O B12461758 2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)
2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one ist eine komplexe organische Verbindung, die einen Triazin-Kern mit mehreren funktionellen Gruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one umfasst typischerweise mehrere Schritte. Ein übliches Verfahren umfasst die Reaktion von 4,6-Bis(3,5-dimethylphenyl)amino-1,3,5-triazin mit 1-(4-phenylpiperazin-1-yl)propan-1-one unter kontrollierten Bedingungen. Die Reaktion wird häufig in einem organischen Lösungsmittel wie Dichlormethan durchgeführt, wobei ein Katalysator zugesetzt wird, um den Prozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren umfassen. Der Prozess umfasst eine präzise Steuerung von Temperatur, Druck und Reaktionszeit, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Reaktionstypen
2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, typischerweise unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor untersucht.
Medizin: Wird auf sein therapeutisches Potenzial zur Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und verschiedene biochemische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4,4’,4’'-(1,3,5-Triazin-2,4,6-triyl)trianiline
- 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol
Einzigartigkeit
2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig.
Eigenschaften
Molekularformel |
C32H38N8O |
|---|---|
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C32H38N8O/c1-21-15-22(2)18-26(17-21)34-31-36-30(37-32(38-31)35-27-19-23(3)16-24(4)20-27)33-25(5)29(41)40-13-11-39(12-14-40)28-9-7-6-8-10-28/h6-10,15-20,25H,11-14H2,1-5H3,(H3,33,34,35,36,37,38) |
InChI-Schlüssel |
WGISYZGSGBXZKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC5=CC(=CC(=C5)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12461679.png)
![N6-ethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12461687.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12461693.png)
![2-(1,3-benzoxazol-2-yl)-5-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B12461694.png)


![4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12461708.png)
![N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12461714.png)
![(5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12461720.png)
![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461730.png)
![(4E)-4-{[4-(Dimethylamino)phenyl]methylidene}-2,5-diphenylpyrazol-3-one](/img/structure/B12461734.png)

![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)

